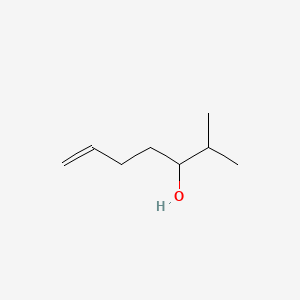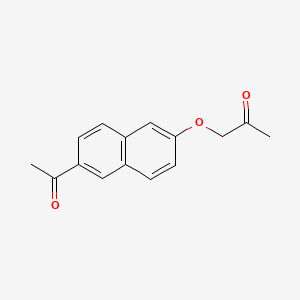
2-Methyl-6-hepten-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-hepten-3-ol is an organic compound with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . It is a colorless liquid with a pleasant odor, commonly used in the fragrance industry. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain, making it an alcohol.
Synthetic Routes and Reaction Conditions:
Reduction or Catalytic Hydrogenation of Methylheptenone: One common method involves the reduction or catalytic hydrogenation of methylheptenone.
From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Methyl-6-hepten-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-hepten-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, altering metabolic pathways.
Comparaison Avec Des Composés Similaires
6-Methyl-3-hepten-2-ol: Similar in structure but differs in the position of the hydroxyl group.
5-Hepten-2-one, 6-methyl-: Contains a ketone group instead of a hydroxyl group.
5-Hepten-2-ol, 6-methyl-: Another similar compound with a different position of the hydroxyl group.
Uniqueness: 2-Methyl-6-hepten-3-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
78631-45-5 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2-methylhept-6-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h4,7-9H,1,5-6H2,2-3H3 |
Clé InChI |
HZXRKEFLPMNBGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)





![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)







